molecular formula C14H17N3 B1438909 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1050885-51-2

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No. B1438909
M. Wt: 227.3 g/mol
InChI Key: PDNVNRNGDGDHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound with the CAS Number: 1050885-51-2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-ylamine . The InChI code for this compound is 1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 .


Molecular Structure Analysis

The molecular structure of “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is represented by the InChI code 1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 . This indicates that the compound has a benzyl group attached to the 1-position of a 4,5,6,7-tetrahydro-1H-indazol-4-amine core.


Physical And Chemical Properties Analysis

“1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is an oil at room temperature . It has a molecular weight of 227.31 . The compound is stable at room temperature .

Scientific Research Applications

Combinatorial Synthesis in Heterocyclic Chemistry

A study by Li et al. (2013) explores the combinatorial synthesis of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine and 1H-indazol-6-amine. This research demonstrates the utility of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in synthesizing complex chemical structures, highlighting its potential in the development of novel heterocyclic compounds.

Synthesis of Benzazepines

Gerritz et al. (2000) outline two general routes to synthesize 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines Gerritz et al. (2000). This research is relevant as it provides methods for creating structures that are closely related to 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, thus expanding the chemical repertoire for pharmaceutical and synthetic applications.

Synthesis of 1-alkyl- or 1-aryl-1H-indazoles

Viña et al. (2007) developed a method for the one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids (Viña et al., 2007). This study is pertinent as it involves the synthesis of 1H-indazoles, a key structural component of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, showcasing its versatility in organic synthesis.

Microwave Assisted Synthesis of Benzazepines

Sarkar et al. (2012) researched the microwave-assisted synthesis of 3-benzazepin-2-ones as building blocks for 2,3-disubstituted tetrahydro-3-benzazepines (Sarkar et al., 2012). This study is relevant due to its focus on efficient synthesis methods for compounds structurally similar to 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, indicating its potential in streamlined chemical synthesis processes.

Safety And Hazards

The safety information for “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indazole derivatives, including “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine”, have been found to possess a wide range of pharmacological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry. The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

1-benzyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNVNRNGDGDHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 3
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 4
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 6
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Citations

For This Compound
1
Citations
C Nnadi - 2019 - escholarship.org
Ras proteins are part of a large superfamily of small monomeric GTPases that act as molecular switches to regulate cell signaling. Dysfunctional Ras signaling is implicated in 30% of …
Number of citations: 3 escholarship.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.